1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-
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Overview
Description
1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]- is a complex organic compound with a molecular formula of C15H26O This compound is part of the naphthalenemethanol family, characterized by its octahydro structure and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process often requires catalysts such as palladium or platinum and is conducted under high pressure and temperature to achieve the desired octahydro structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficiency and consistency. The use of advanced catalytic systems and optimized reaction conditions is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-, [2R-(2α,4aα,8aβ)]-
Uniqueness
1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]- stands out due to its specific stereochemistry and the presence of multiple methyl groups, which confer unique chemical and physical properties. These characteristics make it particularly valuable in specialized applications where precise molecular interactions are required .
Properties
CAS No. |
124869-11-0 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
[(1R,4aR,5S,8aS)-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol |
InChI |
InChI=1S/C15H26O3/c1-14(10-18)6-3-7-15(2)12(9-17)11(8-16)4-5-13(14)15/h4,12-13,16-18H,3,5-10H2,1-2H3/t12-,13-,14+,15+/m0/s1 |
InChI Key |
ZVTXMJUNGOWZRE-BYNSBNAKSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@]2([C@H]1CC=C([C@@H]2CO)CO)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2CO)CO)C)CO |
Origin of Product |
United States |
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